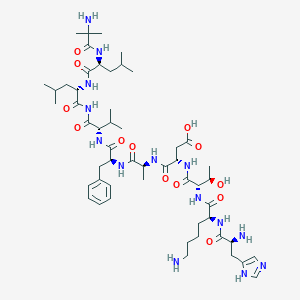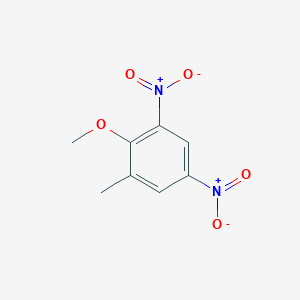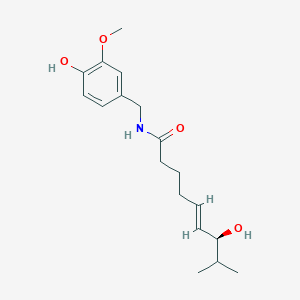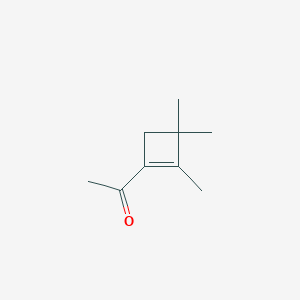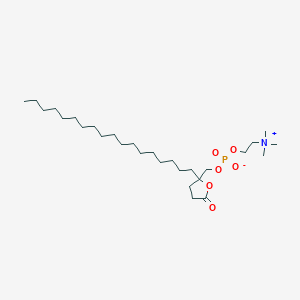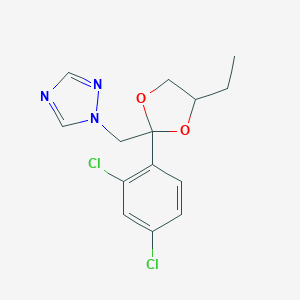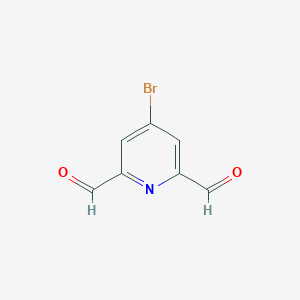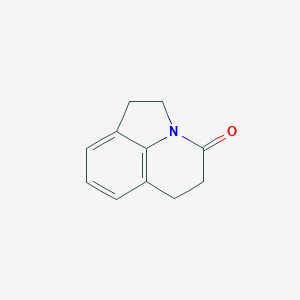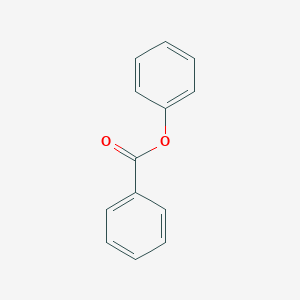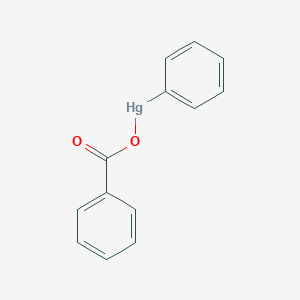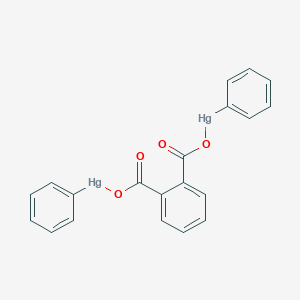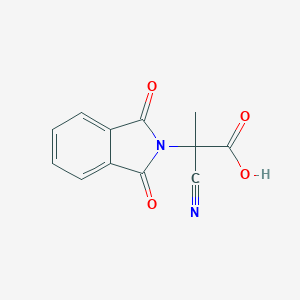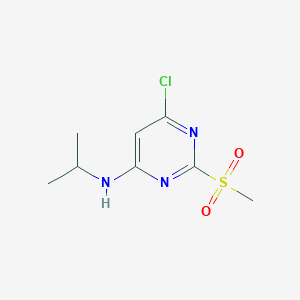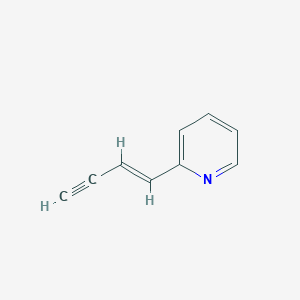
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N The compound Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is characterized by the presence of a butene-ynyl group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine with an appropriate alkyne under specific conditions. For example, the reaction of pyridine with 1-bromo-1-butyne in the presence of a base such as potassium tert-butoxide can yield Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butene-ynyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyridine derivatives with hydrogenated butene-ynyl groups.
Substitution: Substituted pyridine derivatives with halogen or other functional groups.
Scientific Research Applications
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is studied for its potential biological activities, such as antimicrobial or anticancer properties. It may be used in the development of new pharmaceuticals or bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In industrial applications, Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effect. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparison with Similar Compounds
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic compound with a similar structure but without the butene-ynyl group. Pyridine is widely used in organic synthesis and as a solvent.
2-Butyne-1,4-diol: A compound with a similar butyne group but without the pyridine ring. It is used in the synthesis of various organic compounds.
2-Vinylpyridine: A compound with a vinyl group attached to the pyridine ring. It is used in the production of polymers and copolymers.
The uniqueness of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) lies in its combination of the pyridine ring and the butene-ynyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
134541-96-1 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
InChI Key |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
SMILES |
C#CC=CC1=CC=CC=N1 |
Isomeric SMILES |
C#C/C=C/C1=CC=CC=N1 |
Canonical SMILES |
C#CC=CC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


